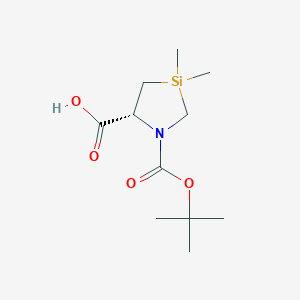
5-Amino-2-(piperidin-1-yl)benzonitrile
説明
The compound 5-Amino-2-(piperidin-1-yl)benzonitrile is a chemical entity that has been explored in the context of organic synthesis and chemical reactions. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 5-Amino-2-(piperidin-1-yl)benzonitrile.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature. For instance, a novel pyridine derivative with a piperidinyl substituent was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through a one-pot reaction . This suggests that similar methods could potentially be applied to synthesize 5-Amino-2-(piperidin-1-yl)benzonitrile, considering the structural similarities and reactivity of the functional groups involved.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the arrangement of atoms within a molecule and can be used to analyze the structure of 5-Amino-2-(piperidin-1-yl)benzonitrile. The presence of amino and nitrile groups adjacent to a piperidinyl ring suggests potential for interesting electronic and steric interactions within the molecule.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of amino and nitrile functional groups. For example, a derivative of L-iduronic acid containing a piperidine ring can be hydrolyzed to form an amide or an acid, and further derivatives can be synthesized from these intermediates . This indicates that 5-Amino-2-(piperidin-1-yl)benzonitrile may also undergo hydrolysis, and its amino group could be involved in the formation of amides or other derivatives.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 5-Amino-2-(piperidin-1-yl)benzonitrile, they do offer insights into the properties of structurally related compounds. For instance, the equilibrium between different forms of a compound containing a piperidine ring suggests that 5-Amino-2-(piperidin-1-yl)benzonitrile may also exhibit tautomeric or conformational isomerism . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the amino and nitrile groups, as well as the piperidine ring.
科学的研究の応用
5-Amino-2-(piperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H15N3 . It’s often used in scientific research, particularly in the field of medicinal chemistry .
Piperidine derivatives, such as 5-Amino-2-(piperidin-1-yl)benzonitrile, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of these compounds is crucial .
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
One specific application of a piperidine derivative is in the design and synthesis of novel compounds to combat SARS-CoV-2 . In this case, isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .
Safety And Hazards
特性
IUPAC Name |
5-amino-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-8-11(14)4-5-12(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIHUYICPOCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445701 | |
| Record name | 5-Amino-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(piperidin-1-yl)benzonitrile | |
CAS RN |
34595-33-0 | |
| Record name | 5-Amino-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

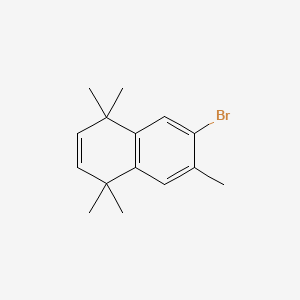



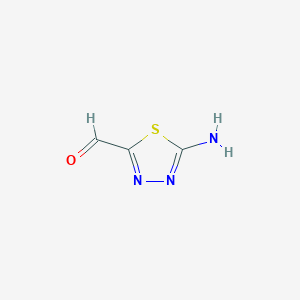
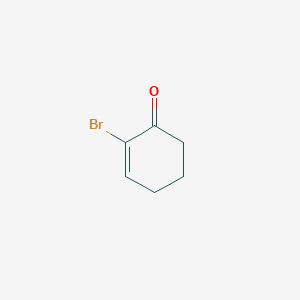
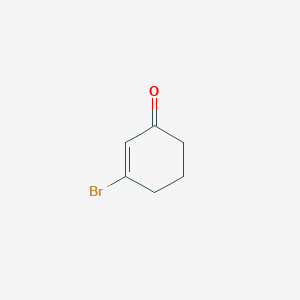




![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
